molecular formula C12H16O B1452983 5-(3-Methoxyphenyl)-1-pentene CAS No. 40463-20-5

5-(3-Methoxyphenyl)-1-pentene

Cat. No. B1452983
CAS RN: 40463-20-5
M. Wt: 176.25 g/mol
InChI Key: ANKOXDABAMXRRL-UHFFFAOYSA-N
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Description

The compound “5-(3-Methoxyphenyl)-1-pentene” is a type of organic compound known as a phenylpentene. It likely contains a pentene (five-carbon alkene) backbone with a methoxyphenyl group attached .


Synthesis Analysis

While specific synthesis methods for “5-(3-Methoxyphenyl)-1-pentene” are not available, similar compounds are often synthesized through reactions like protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “5-(3-Methoxyphenyl)-1-pentene” would likely involve a five-carbon chain with a double bond (the pentene part) and a phenyl ring (a six-carbon ring) with a methoxy group (an oxygen and a methyl group) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Methoxyphenyl)-1-pentene” would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pharmacology

5-(3-Methoxyphenyl)-1-pentene: has potential applications in pharmacology, particularly in the development of curcumin-based therapies . Curcumin, a compound structurally related to 5-(3-Methoxyphenyl)-1-pentene, is known for its anti-inflammatory and antioxidant properties . Research suggests that modifying curcumin’s structure could enhance its pharmacological effects, including bioavailability and therapeutic efficacy .

Biochemistry

In biochemistry, 5-(3-Methoxyphenyl)-1-pentene could be involved in the study of enzyme interactions and metabolic pathways . The methoxyphenyl group is a common moiety in many bioactive molecules, which can be crucial for molecular docking and receptor binding studies .

Organic Chemistry

This compound’s applications in organic chemistry include serving as a precursor or intermediate in the synthesis of complex organic molecules. Its reactive olefinic bond makes it a candidate for various organic reactions , such as hydrogenation or halogenation , to create new compounds with potential applications in material science and medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 5-(3-Methoxyphenyl)-1-pentene could be used to synthesize novel drug candidates . Its structure is similar to that of compounds with known medicinal properties, and it could be a key building block for designing drugs with improved selectivity and potency against various diseases .

Chemical Engineering

Chemical engineers could explore the use of 5-(3-Methoxyphenyl)-1-pentene in the design of catalysts and chemical processes . Its structure could influence the development of sustainable and efficient methods for producing pharmaceuticals and fine chemicals .

Materials Science

In materials science, derivatives of 5-(3-Methoxyphenyl)-1-pentene could contribute to the creation of new polymers and coatings with unique properties, such as enhanced durability or electrical conductivity . The compound’s molecular structure could be key in developing materials with specific functionalities .

Future Directions

The future directions for research on “5-(3-Methoxyphenyl)-1-pentene” would depend on its applications. It could be interesting to explore its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

1-methoxy-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h3,6,8-10H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKOXDABAMXRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DG New, Z Tesfai, KD Moeller - The Journal of Organic Chemistry, 1996 - ACS Publications
The utility of intramolecular anodic olefin coupling reactions involving electron-rich aromatic rings for constructing fused, bicyclic ring skeletons has been examined. Reactions involving …
Number of citations: 78 pubs.acs.org
DG New - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
A Mishra, P Wu, X Cong, M Nishiura, G Luo… - ACS Catalysis, 2022 - ACS Publications
We report herein the exo-selective, regiospecific annulation of a wide range of functionalized aromatic substrates with 1,1-disubstituted alkenes through C(sp 2 )–H and benzylic C(sp 3 )…
Number of citations: 5 pubs.acs.org
Y Ashikari - 2013 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
Y Ashikari - Tetrahedron, 2009 - core.ac.uk
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 2 core.ac.uk

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